molecular formula C7H6F2O B151589 4-(Difluoromethyl)phenol CAS No. 403648-76-0

4-(Difluoromethyl)phenol

Cat. No.: B151589
CAS No.: 403648-76-0
M. Wt: 144.12 g/mol
InChI Key: TVYWELCSXTZXCL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to a phenol ring

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)phenol plays a significant role in biochemical reactions, particularly due to its antioxidant properties. The difluoromethyl group in this compound retains hydrogen bond donor properties and radical scavenging capacities, which are useful in conferring enhanced antioxidant properties in lipophilic conditions . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it has been shown to inhibit lipid peroxidation in human erythrocytes, indicating its potential role in protecting cells from oxidative damage .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The antioxidant properties of this compound help in reducing oxidative stress within cells, thereby protecting cellular components such as DNA, proteins, and lipids from damage . This compound also affects the expression of genes involved in antioxidant defense mechanisms, further enhancing its protective effects on cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through hydrogen bonding and radical scavenging. The difluoromethyl group in this compound acts as a lipophilic hydrogen bond donor, which allows it to interact with various biomolecules, including enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound retains its antioxidant properties over extended periods, making it a stable compound for long-term biochemical studies . Its degradation products and their potential effects on cellular function need to be further investigated to fully understand the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against oxidative stress and related cellular damage . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as catalase and superoxide dismutase, which are crucial for the detoxification of reactive oxygen species . The presence of the difluoromethyl group enhances the lipophilicity of this compound, affecting its metabolic flux and the levels of metabolites involved in antioxidant defense .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The lipophilic nature of the difluoromethyl group facilitates the diffusion of this compound across cellular membranes . Additionally, specific transporters and binding proteins may aid in the localization and accumulation of this compound within certain cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often localized in cellular compartments where oxidative stress responses are prominent, such as mitochondria and the endoplasmic reticulum . The targeting signals and post-translational modifications of this compound direct it to these specific compartments, where it can effectively exert its antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group onto a phenol ring. One common method is the difluoromethylation of phenol using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) or difluorocarbene precursors. The reaction conditions often include the use of a base, such as potassium hydroxide (KOH), and a solvent like acetonitrile (MeCN) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts, such as copper or silver complexes, can enhance the efficiency of the difluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Difluoromethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

4-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYWELCSXTZXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377792
Record name 4-(difluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403648-76-0
Record name 4-(difluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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